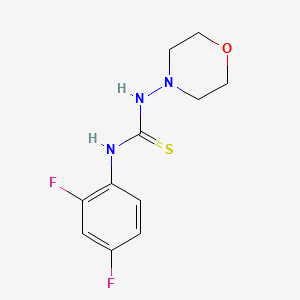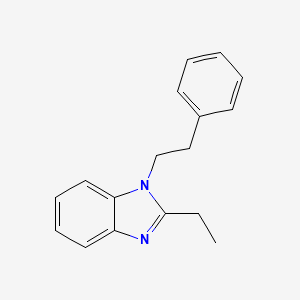
N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea, commonly known as DFMTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family and is known for its unique chemical properties that make it suitable for various research applications.
科学的研究の応用
DFMTH has been extensively studied for its potential applications in scientific research. One of the primary applications of DFMTH is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation. DFMTH has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic properties.
作用機序
The mechanism of action of DFMTH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. DFMTH has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
DFMTH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. DFMTH has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
DFMTH has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFMTH has some limitations, such as its low solubility in water, which can limit its use in certain experiments. It is also important to note that DFMTH has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research and development of DFMTH. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of DFMTH and its effects on various signaling pathways and enzymes. Another direction is to explore the use of DFMTH in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to assess the safety and toxicity of DFMTH in animal models and humans.
合成法
DFMTH can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2,4-difluoroaniline and morpholine-4-carbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained as a white crystalline solid after purification. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3OS/c12-8-1-2-10(9(13)7-8)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHNRWSNDYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)